REACTION_CXSMILES
|
[CH2:1]1[C:3]2([C:8](=O)[NH:7][CH2:6][C:5](=O)[NH:4]2)[CH2:2]1.CO.[ClH:13].O1CCOCC1>O1CCCC1>[ClH:13].[CH2:2]1[C:3]2([CH2:8][NH:7][CH2:6][CH2:5][NH:4]2)[CH2:1]1 |f:2.3,5.6|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C1CC12NC(CNC2=O)=O
|
Name
|
|
Quantity
|
24.7 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under heat for 13 hours
|
Duration
|
13 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heat for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled in air
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was recovered by filtration
|
Type
|
WASH
|
Details
|
washed with tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
to thereby give a product mixture
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1CC12NCCNC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.86 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |